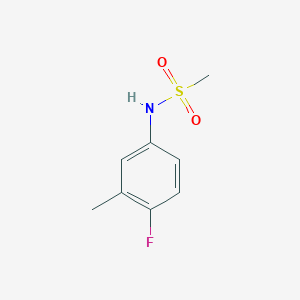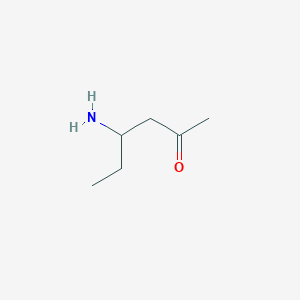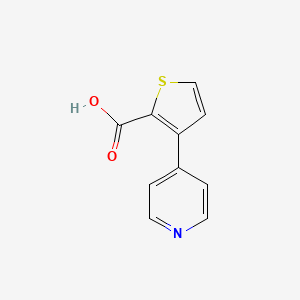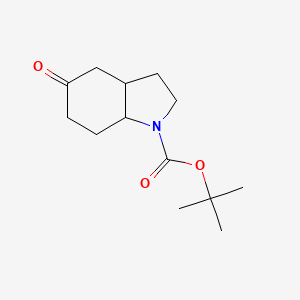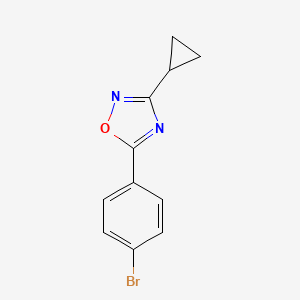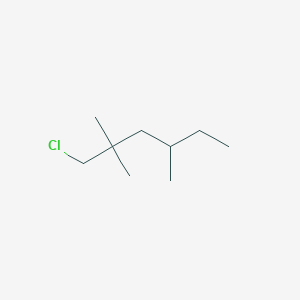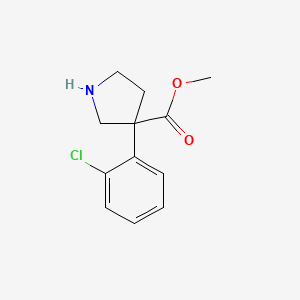
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. general methods include the use of fluorinated intermediates and azepanone derivatives . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques .
Chemical Reactions Analysis
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)azepan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
3-(3-Fluoro-2-hydroxypropyl)azepan-2-one can be compared with other similar compounds, such as:
- 3-(3-Chloro-2-hydroxypropyl)azepan-2-one
- 3-(3-Bromo-2-hydroxypropyl)azepan-2-one
- 3-(3-Iodo-2-hydroxypropyl)azepan-2-one
These compounds share similar structures but differ in their halogen substituents, which can affect their reactivity and applications.
Properties
Molecular Formula |
C9H16FNO2 |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
3-(3-fluoro-2-hydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C9H16FNO2/c10-6-8(12)5-7-3-1-2-4-11-9(7)13/h7-8,12H,1-6H2,(H,11,13) |
InChI Key |
LOPXOCUNQMSEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C(C1)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



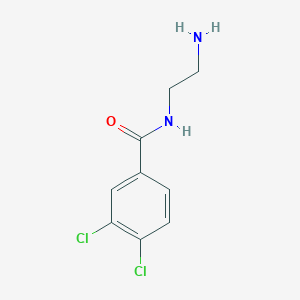

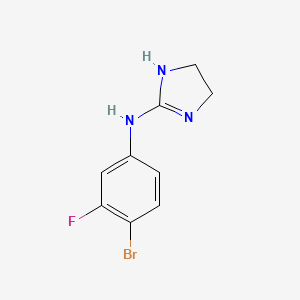
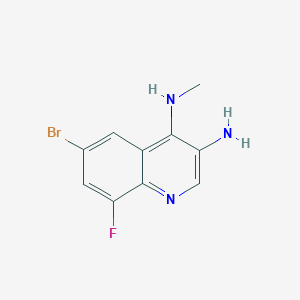
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)
